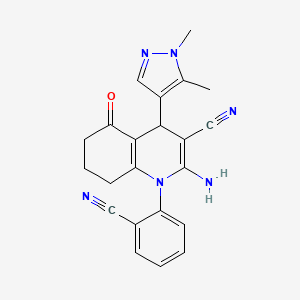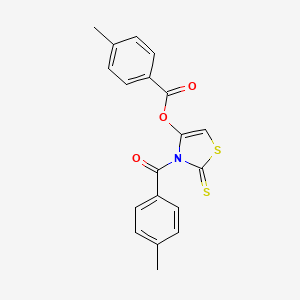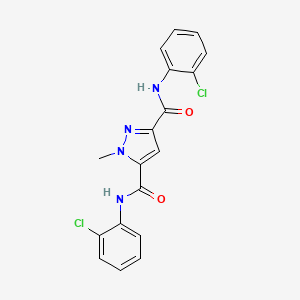![molecular formula C20H12Cl4N4O3 B10903635 N'~2~,N'~5~-bis[(E)-(2,6-dichlorophenyl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10903635.png)
N'~2~,N'~5~-bis[(E)-(2,6-dichlorophenyl)methylidene]furan-2,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~,N’~5~-BIS[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with hydrazide groups, which are further modified with dichlorophenyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-BIS[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 2,6-dichlorobenzaldehyde with 2,5-furandicarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-BIS[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide groups into amines or other reduced forms.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with the nucleophile used.
Scientific Research Applications
N’~2~,N’~5~-BIS[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which N’~2~,N’~5~-BIS[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
2,6-bis(1-(2,6‑dichlorophenyl)-5-methoxy-1H-pyrazol-3-yl)pyridine: A ligand used in coordination chemistry.
Uniqueness
N’~2~,N’~5~-BIS[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its dichlorophenyl and furan moieties provide distinct chemical properties not commonly found in similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C20H12Cl4N4O3 |
|---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-(2,6-dichlorophenyl)methylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N4O3/c21-13-3-1-4-14(22)11(13)9-25-27-19(29)17-7-8-18(31-17)20(30)28-26-10-12-15(23)5-2-6-16(12)24/h1-10H,(H,27,29)(H,28,30)/b25-9+,26-10+ |
InChI Key |
ZLFYNJUBRYIVHX-ZZULHHKVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroquinolin-1(2H)-yl{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10903556.png)
![3-fluoro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B10903557.png)
![4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol](/img/structure/B10903572.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10903579.png)
![2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol](/img/structure/B10903590.png)

![2-{[(E)-(2-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10903601.png)
![2-(4-tert-butylphenyl)-N'-[(E)-naphthalen-1-ylmethylidene]cyclopropanecarbohydrazide](/img/structure/B10903613.png)
![2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10903621.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10903628.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10903636.png)


![1-[(2,4-dichlorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903646.png)
